3-Methylindolin-Hydrochlorid

Übersicht

Beschreibung

3-Methylindoline hydrochloride is a chemical compound with the molecular formula C9H12ClN . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular weight of 3-Methylindoline hydrochloride is 169.65 . The InChI code is 1S/C9H11N.ClH/c1-7-6-10-9-5-3-2-4-8(7)9;/h2-5,7,10H,6H2,1H3;1H .Physical and Chemical Properties Analysis

3-Methylindoline hydrochloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Alkaloiden

3-Methylindolin-Hydrochlorid ist ein wichtiger Vorläufer bei der Synthese von Indolderivaten, die weit verbreitete Bestandteile in verschiedenen Alkaloiden sind . Diese Verbindungen sind aufgrund ihres Vorkommens in Naturprodukten und Medikamenten bedeutsam und spielen eine entscheidende Rolle in der Zellbiologie.

Krebsbehandlungsforschung

Indolderivate, die aus this compound synthetisiert werden, haben sich als vielversprechende biologisch aktive Verbindungen zur Behandlung von Krebszellen erwiesen . Ihre Fähigkeit, das Wachstum von Krebszellen anzugreifen und zu hemmen, macht sie in der onkologischen Forschung wertvoll.

Antimikrobielle Anwendungen

Die antimikrobiellen Eigenschaften von Indolderivaten werden bei der Entwicklung neuer Behandlungen für Infektionen genutzt. This compound dient als Ausgangspunkt für Verbindungen, die verschiedene Mikroben bekämpfen können .

Behandlung von Störungen

Die Forschung zeigt, dass Indolderivate aus this compound zur Behandlung verschiedener Arten von Störungen im menschlichen Körper, einschließlich neurologischer Erkrankungen, eingesetzt werden können .

Grüne Chemie

Die Verbindung wird in grünen Syntheseverfahren eingesetzt, wobei gefährliche Lösungsmittel vermieden und recycelbare Katalysatoren verwendet werden. Dieser Ansatz entspricht den Prinzipien der grünen Chemie und zielt auf Nachhaltigkeit in chemischen Prozessen ab .

Arzneimittelentwicklung

This compound ist ein wichtiges Werkzeug bei der Entwicklung neuer Medikamente. Seine Derivate binden mit hoher Affinität an mehrere Rezeptoren und tragen zur Entwicklung neuartiger Therapeutika bei .

Safety and Hazards

Wirkmechanismus

Target of Action

Indole derivatives, which include 3-methylindoline hydrochloride, have been found to bind with high affinity to multiple receptors . This suggests that 3-Methylindoline hydrochloride may interact with various biological targets, potentially influencing a range of cellular processes.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that 3-methylindoline hydrochloride could have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

3-Methylindoline hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . Specifically, 3-Methylindoline hydrochloride can be metabolized by cytochrome P450 2F1, leading to the formation of reactive metabolites that can induce cytotoxicity . These interactions highlight the compound’s significance in studying enzyme-substrate relationships and its potential impact on metabolic processes.

Cellular Effects

The effects of 3-Methylindoline hydrochloride on various cell types and cellular processes have been extensively studied. In human bronchial epithelial cells, the compound has been shown to induce cytotoxicity through the generation of reactive metabolites . This cytotoxicity is mediated by the depletion of glutathione, a critical antioxidant in cells, leading to increased oxidative stress and cell death . Additionally, 3-Methylindoline hydrochloride has been found to induce apoptosis, a programmed cell death process, in these cells . These findings suggest that the compound can significantly influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-Methylindoline hydrochloride involves its interaction with cytochrome P450 enzymes, particularly cytochrome P450 2F1 . Upon metabolism by these enzymes, the compound is converted into reactive metabolites, such as 3-methyleneindolenine . These metabolites can bind to cellular macromolecules, leading to the formation of adducts and subsequent cellular damage . The induction of apoptosis by 3-Methylindoline hydrochloride is also mediated by these reactive metabolites, which can trigger cell death pathways through the activation of caspases and other apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylindoline hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the cytotoxic effects of 3-Methylindoline hydrochloride can be ameliorated by pretreatment with inhibitors of cytochrome P450 enzymes, such as 1-aminobenzotriazole . This suggests that the temporal effects of the compound are closely linked to its metabolic activation and the generation of reactive metabolites.

Dosage Effects in Animal Models

The effects of 3-Methylindoline hydrochloride vary with different dosages in animal models. At low concentrations, the compound can induce apoptosis in bronchial epithelial cells, while higher concentrations lead to increased cytotoxicity and cell death . In animal models, the compound has been shown to exhibit species-specific toxicity, with goats and cattle being more susceptible to its effects compared to rodents and rabbits . These findings highlight the importance of dosage considerations in studying the compound’s effects and potential therapeutic applications.

Metabolic Pathways

3-Methylindoline hydrochloride is involved in metabolic pathways mediated by cytochrome P450 enzymes . The compound is metabolized to form reactive intermediates, such as 3-methyleneindolenine, which can further interact with cellular macromolecules . These interactions can lead to the formation of adducts and subsequent cellular damage . The involvement of cytochrome P450 enzymes in the metabolism of 3-Methylindoline hydrochloride underscores its significance in studying metabolic processes and enzyme-substrate interactions.

Transport and Distribution

The transport and distribution of 3-Methylindoline hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, 3-Methylindoline hydrochloride can accumulate in specific cellular compartments, where it exerts its biochemical effects . These findings highlight the importance of understanding the transport and distribution mechanisms of the compound in studying its cellular effects.

Subcellular Localization

The subcellular localization of 3-Methylindoline hydrochloride is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria of cells, where it interacts with various biomolecules . The presence of targeting signals or post-translational modifications can influence the localization of 3-Methylindoline hydrochloride to specific cellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

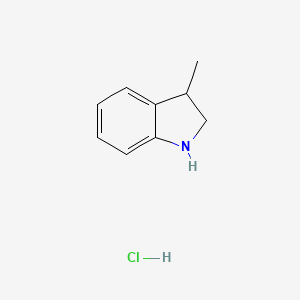

IUPAC Name |

3-methyl-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-7-6-10-9-5-3-2-4-8(7)9;/h2-5,7,10H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYUCMTXXRDGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-62-6 | |

| Record name | 3-methyl-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1464975.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464976.png)

![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464978.png)

![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)

![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464982.png)

![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B1464987.png)

![Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1464988.png)